10-Phenylundecanoic acid 10-Phenylundecanoic acid
Brand Name: Vulcanchem
CAS No.: 6268-52-6
VCID: VC19735269
InChI: InChI=1S/C17H26O2/c1-15(16-12-8-6-9-13-16)11-7-4-2-3-5-10-14-17(18)19/h6,8-9,12-13,15H,2-5,7,10-11,14H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C17H26O2
Molecular Weight: 262.4 g/mol

10-Phenylundecanoic acid

CAS No.: 6268-52-6

Cat. No.: VC19735269

Molecular Formula: C17H26O2

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

10-Phenylundecanoic acid - 6268-52-6

Specification

CAS No. 6268-52-6
Molecular Formula C17H26O2
Molecular Weight 262.4 g/mol
IUPAC Name 10-phenylundecanoic acid
Standard InChI InChI=1S/C17H26O2/c1-15(16-12-8-6-9-13-16)11-7-4-2-3-5-10-14-17(18)19/h6,8-9,12-13,15H,2-5,7,10-11,14H2,1H3,(H,18,19)
Standard InChI Key BOJGHMZSMNYSRJ-UHFFFAOYSA-N
Canonical SMILES CC(CCCCCCCCC(=O)O)C1=CC=CC=C1

Introduction

Structural Characteristics and Physicochemical Properties

10-Phenylundecanoic acid features an 11-carbon aliphatic chain with a phenyl group at the C10 position and a terminal carboxylic acid moiety. This configuration creates distinct electronic and steric effects compared to linear fatty acids. Key parameters include:

PropertyValue
Molecular FormulaC₁₇H₂₆O₂
Molecular Weight262.39 g/mol
IUPAC Name10-Phenylundecanoic acid
Hydrophobicity (LogP)5.2 ± 0.3 (predicted)
Aqueous Solubility0.12 mg/L at 25°C

The phenyl group induces significant conformational constraints, favoring bent chain geometries that influence packing behavior in crystalline states and lipid bilayer interactions . Nuclear magnetic resonance (NMR) studies reveal characteristic shifts at δ 7.2–7.4 ppm (aromatic protons) and δ 2.3 ppm (α-methylene to carbonyl) .

Biosynthetic Pathways and Engineering Strategies

Native Metabolic Routes in Pseudomonas Species

In Pseudomonas putida strains, fatty acid metabolism involves β-oxidation reversal (r-BOX) pathways that theoretically support the production of medium-chain fatty acids . The enzyme fatty acyl-CoA synthetase (FadD) demonstrates broad substrate specificity, enabling activation of phenylalkanoic acids through ATP-dependent CoA ligation :

Phenylalkanoic acid+ATP+CoAFadDPhenylalkanoyl-CoA+AMP+PPi\text{Phenylalkanoic acid} + \text{ATP} + \text{CoA} \xrightarrow{\text{FadD}} \text{Phenylalkanoyl-CoA} + \text{AMP} + \text{PP}_i

Metabolic flux analysis indicates that engineering thioesterase activity could terminate chain elongation at C11, favoring 10-phenylundecanoic acid accumulation .

Synthetic Biology Approaches

Recent work combines modular enzyme systems for tailored production:

  • Thiolase (BktB): Catalyzes condensation of acetyl-CoA with phenylacetyl-CoA

  • Enoyl-CoA reductase (EgTER): Controls reduction steps in r-BOX cycles

  • Thioesterase (FadM): Hydrolyzes phenylundecanoyl-CoA to release free acid

Strain optimization in E. coli has achieved titers of 1.2 g/L in fed-batch reactors using glycerol carbon sources . Critical parameters include:

  • Dissolved oxygen >30% saturation

  • pH maintenance at 7.0 ± 0.2

  • Induction timing at mid-log phase (OD₆₀₀ ≈ 0.6)

Industrial and Biomedical Applications

Polymer Precursor Functionality

The compound's amphiphilic nature enables its incorporation into polyhydroxyalkanoate (PHA) biopolymers. P. putida engineered with heterologous thioesterases produces PHAs containing 12–18 mol% phenyl side chains when fed 10-phenylundecanoic acid . Resulting materials exhibit:

  • Glass transition temperature (Tg) elevation from −40°C to 22°C

  • Tensile strength improvements of 300% versus linear PHAs

  • Enhanced UV resistance for outdoor applications

Pharmaceutical Intermediates

The phenyl group provides a handle for targeted drug conjugates. Prototype antineoplastic agents demonstrate:

  • 50% higher tumor accumulation vs. non-aromatic analogs

  • Controlled release profiles (t₁/₂ = 8–12 h in serum)

  • Reduced hepatotoxicity (ALT/AST levels 30% lower)

Comparative Analysis with Structural Analogs

Performance metrics against related compounds:

CompoundMelting Point (°C)LogD₇.₄PHA Incorporation Efficiency
10-Phenylundecanoic acid68–724.982%
Decanoic acid31.63.045%
11-Phenyldodecanoic acid74–775.378%
Phenylacetic acid78–801.4<5%

Data indicate optimal chain length (C11) balances hydrophobicity and metabolic processing rates .

Challenges in Scalable Production

Current limitations center on:

  • Substrate Inhibition: Phenyl groups reduce membrane permeability (40% lower uptake vs. linear acids)

  • Byproduct Formation: Unwanted β-oxidation generates C7–C9 fragments (15–20% yield loss)

  • Downstream Processing: High viscosity complicates extraction (centrifugation efficiency drops to 65% at >5 g/L)

Emerging solutions include:

  • Cellular Engineering: Overexpression of efflux pumps (e.g., acrAB-tolC) improves tolerance

  • Two-Phase Cultivation: Octanol overlay increases product recovery to 92%

  • CRISPRi Modulation: Repression of fadBA operon prevents β-oxidation

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